(4-(Isobutylsulfinyl)phenyl)boronic acid

Vue d'ensemble

Description

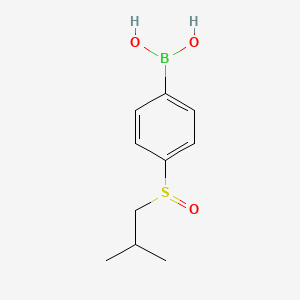

(4-(Isobutylsulfinyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an isobutylsulfinyl (-SO-iBu) group at the para position. The sulfinyl moiety introduces both steric bulk and polarity, influencing electronic properties, solubility, and reactivity. Boronic acids are widely used in Suzuki–Miyaura cross-coupling reactions, enzyme inhibition, and as sensors for diols.

Méthodes De Préparation

Electrophilic Substitution Followed by Sulfinylation

Reaction Overview

The electrophilic substitution method involves two sequential steps: (1) introducing the boronic acid group to a phenyl ring via electrophilic aromatic substitution, and (2) sulfinylation to attach the isobutylsulfinyl moiety. This route is favored for its modularity, allowing independent optimization of each functionalization step.

Boronation of Phenolic Precursors

A phenol derivative (e.g., 4-hydroxybenzeneboronic acid) reacts with a boron reagent such as boron trifluoride (BF₃) or trimethyl borate (B(OCH₃)₃) under acidic conditions. For example, treatment with BF₃·THF in dichloromethane at 0–5°C facilitates boronation at the para position, yielding 4-boronophenol intermediates.

Sulfinylation of the Boronated Intermediate

The sulfinyl group is introduced via reaction with isobutylsulfinyl chloride (i-C₄H₉S(O)Cl) in the presence of a base such as triethylamine (TEA). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the boronic acid attacks the electrophilic sulfur atom. Anhydrous conditions are critical to prevent hydrolysis of the sulfinyl chloride .

Table 1: Typical Conditions for Electrophilic Substitution-Sulfinylation

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boronation | BF₃·THF, Phenol | CH₂Cl₂ | 0–5°C | 60–70 |

| Sulfinylation | i-C₄H₉S(O)Cl, TEA | THF | 25°C | 50–65 |

Suzuki Coupling Approach

Synthesis of 4-Bromo-(isobutylsulfinyl)benzene

A brominated sulfoxide precursor, 4-bromo-(isobutylsulfinyl)benzene, is prepared by reacting 4-bromothioanisole with isobutylmagnesium bromide followed by oxidation with meta-chloroperbenzoic acid (mCPBA). The sulfinyl group is stabilized by steric hindrance from the isobutyl chain, preventing over-oxidation to the sulfone .

Palladium-Catalyzed Coupling

The brominated sulfoxide undergoes Suzuki coupling with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) at 80°C. This step installs the boronic acid as a pinacol ester, which is subsequently hydrolyzed using aqueous HCl .

Table 2: Suzuki Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Boron Source | B₂Pin₂ (1.2 equiv) |

| Base | Na₂CO₃ (2.0 equiv) |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Final Yield | 55–60% (after hydrolysis) |

Oxidation of Thioether Precursors

Controlled Oxidation to Sulfoxides

Thioether intermediates can be selectively oxidized to sulfoxides using hydrogen peroxide (H₂O₂) and a titanium silicate (TS-1) catalyst. This method avoids over-oxidation to sulfones, a common challenge in sulfur chemistry .

Synthesis of 4-(Isobutylthio)phenylboronic Acid

The thioether precursor is synthesized by reacting 4-bromophenylboronic acid with isobutylthiol in the presence of copper(I) iodide and cesium carbonate. Ullmann-type coupling conditions (DMF, 100°C, 24 h) afford the thioether in 70–75% yield .

TS-1 Catalyzed Oxidation

The thioether is treated with 30% H₂O₂ and TS-1 catalyst in methanol at 25°C. The TS-1 framework’s microporous structure enhances regioselectivity, favoring sulfoxide formation over sulfone byproducts. Adding 1,8-diazabicycloundec-7-ene (DBU) suppresses non-catalyzed oxidation, improving selectivity to >90% .

Table 3: Oxidation Optimization with TS-1

| Condition | Outcome |

|---|---|

| Without DBU | 60% sulfoxide, 40% sulfone |

| With DBU (1.0 equiv) | 92% sulfoxide, 8% sulfone |

| Catalyst Loading | 10 mg TS-1 per mmol substrate |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. The boronic acid’s polarity necessitates careful solvent selection to prevent decomposition.

Spectroscopic Confirmation

Analyse Des Réactions Chimiques

Types of Reactions

(4-(Isobutylsulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and boron sources like bis(pinacolato)diboron.

Major Products Formed

Oxidation: (4-(Isobutylsulfonyl)phenyl)boronic acid.

Reduction: (4-(Isobutylthio)phenyl)boronic acid.

Substitution: Biaryl compounds.

Applications De Recherche Scientifique

(4-(Isobutylsulfinyl)phenyl)boronic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of (4-(Isobutylsulfinyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The sulfinyl group can also participate in redox reactions, influencing the reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

Antiproliferative Effects :

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent antiproliferative activity, with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively. Their aromatic structures enhance cellular uptake but may limit solubility .

- Electron-deficient boronic acids (e.g., 4-chlorophenyl boronic acid) show reduced catalytic efficiency in Suzuki couplings, which may correlate with lower bioactivity due to poor transmetallation kinetics .

- However, steric bulk might reduce membrane permeability .

Enzyme Inhibition :

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl group likely enhances binding through polar interactions .

- 1-Amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition over phenyl analogs due to the triazole ring’s electronic effects .

- Inference for Target Compound : The sulfinyl group’s electron-withdrawing nature and hydrogen-bonding capacity may enhance enzyme binding, analogous to triazole-containing inhibitors .

Suzuki–Miyaura Cross-Coupling :

- 4-Chlorophenyl boronic acid yields 75% conversion with bromobenzene, lower than phenyl boronic acid (98%). Electron-withdrawing groups slow transmetallation .

- Steric Effects : Bulky substituents (e.g., triphenylvinyl in (4-(1,2,2-triphenylvinyl)phenyl)boronic acid) reduce reaction rates due to hindered access to the catalytic site .

- Inference for Target Compound : The isobutylsulfinyl group’s bulk and electron-withdrawing nature may lower catalytic efficiency in cross-couplings compared to less hindered analogs.

Conductance Properties :

- 4-(Methylthio)phenyl boronic acid exhibits voltage-dependent conductance in single-molecule junctions, with distinct 2D histograms at 100 mV and 200 mV .

- Inference for Target Compound : The sulfinyl group’s polarizable sulfur-oxygen bond could modulate conductance similarly to methylthio derivatives, but steric effects may alter junction stability .

Solubility and Stability

- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI medium, limiting in vitro assays. No clear correlation exists between predicted solubility (water/lipid) and experimental outcomes .

- Phenyl boronic acid forms stable complexes with 1,2-diols, but adjacent anionic groups or steric strain destabilize these interactions .

- Inference for Target Compound : The sulfinyl group’s polarity may improve aqueous solubility compared to hydrophobic aromatic analogs (e.g., pyren-1-yl). However, steric hindrance could reduce diol-binding efficiency .

Electronic and Steric Effects

- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -SO-iBu) reduce boronic acid reactivity in cross-couplings by decreasing electron density at the boron center .

- Steric Effects : Bulky groups (e.g., isobutylsulfinyl) increase activation energy in transmetallation steps, as seen in reductive aminations of hindered boronic acids .

- Inference for Target Compound : The compound’s electronic and steric profile positions it between reactive arylboronic acids (e.g., phenyl) and highly hindered derivatives (e.g., triphenylvinyl), balancing solubility and reactivity trade-offs .

Data Tables

Table 1: Antiproliferative and Enzyme Inhibitory Activity of Boronic Acids

Table 2: Suzuki–Miyaura Cross-Coupling Performance

| Boronic Acid | Substrate | Conversion (%) | Reference |

|---|---|---|---|

| Phenyl boronic acid | Bromobenzene | 98 | |

| 4-Chlorophenyl boronic acid | Bromobenzene | 75 | |

| 4-Formylphenyl boronic acid | 4-Bromotoluene | 63 |

Activité Biologique

(4-(Isobutylsulfinyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, its mechanisms of action, and relevant research findings.

Boronic acids, including this compound, primarily exert their biological effects through the formation of reversible covalent bonds with serine residues in enzymes, particularly β-lactamases. This interaction can inhibit the activity of these enzymes, which are responsible for antibiotic resistance in bacteria.

- Inhibition of β-lactamases : Research indicates that phenylboronic acids can act as inhibitors against class A and C β-lactamases. For instance, derivatives of phenylboronic acid have been shown to restore susceptibility to β-lactam antibiotics like meropenem in clinical strains overexpressing KPC-2 β-lactamase .

- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against various Gram-negative bacteria. In vitro studies have shown that it can synergistically enhance the efficacy of existing antibiotics by protecting them from hydrolysis by β-lactamases .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays to determine its effectiveness against clinical strains and its potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study evaluated the compound's effectiveness in restoring antibiotic activity in Klebsiella pneumoniae strains that overexpress KPC-2 β-lactamase. The results indicated that the compound significantly reduced the minimum inhibitory concentration (MIC) values when used in combination with meropenem, demonstrating its potential as a co-therapy agent .

- Case Study 2 : In vivo studies using mice xenografted with MDA-MB-468 cells showed that treatment with phenylboronic acid derivatives resulted in a significant reduction in tumor size without affecting normal tissues. This suggests a selective action that could be beneficial for targeted cancer therapies .

Research Findings

Recent research has expanded our understanding of how this compound interacts with biological systems:

- Synergistic Effects : The compound has been shown to work synergistically with other antibiotics, enhancing their effectiveness against resistant bacterial strains. For example, when combined with meropenem or ceftazidime, it exhibited lower FICI values than those required for effective treatment .

- Mechanism Insights : Detailed studies have elucidated the binding interactions between boronic acids and their target enzymes, revealing that the boron atom forms a stable covalent bond with serine residues in active sites, which is crucial for their inhibitory activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(Isobutylsulfinyl)phenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids using palladium catalysts (e.g., Pd(OAc)₂) and bases like K₂CO₃ . For derivatives with sulfinyl groups, sequential functionalization is critical: first, introduce the boronic acid moiety via coupling, followed by oxidation of a thioether (-S-) to a sulfinyl (-SO-) group using controlled oxidizing agents (e.g., H₂O₂ or meta-chloroperbenzoic acid) . Optimization involves adjusting solvent polarity (e.g., DMF for sterically hindered substrates), temperature (60–100°C), and catalyst loading (1–5 mol%) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, ¹H NMR can confirm sulfinyl group presence via deshielded protons near 2.5–3.5 ppm, while ¹³C NMR identifies boronic acid attachment through quaternary carbon shifts (~135–140 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), and mass spectrometry (HRMS) validates molecular weight .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradients) effectively separates boronic acid derivatives. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases is recommended . Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does the isobutylsulfinyl group influence the biological activity of boronic acid-based inhibitors (e.g., Autotaxin or tubulin polymerization inhibitors)?

- Methodological Answer : The sulfinyl group enhances target binding via hydrogen bonding and modulates lipophilicity, affecting membrane permeability. For Autotaxin inhibitors, the sulfinyl moiety interacts with catalytic threonine residues, improving IC₅₀ values (e.g., from µM to nM ranges) . In tubulin inhibitors, substituent positioning (para vs. meta) on the phenyl ring alters steric interactions with β-tubulin, impacting polymerization inhibition (IC₅₀ = 21–22 µM for optimized derivatives) . SAR studies should prioritize sulfinyl oxidation state and stereochemistry (R/S configuration) .

Q. What challenges arise in cross-coupling reactions involving sterically hindered this compound derivatives?

- Methodological Answer : Bulky substituents reduce reaction rates due to steric hindrance at the palladium catalyst’s active site. Mitigation strategies include:

- Using electron-rich, bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate .

- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers .

- Employing microwave-assisted synthesis for accelerated coupling .

Q. How can researchers address discrepancies in catalytic efficiency or yields reported for similar boronic acid derivatives?

- Methodological Answer : Contradictions often stem from subtle differences in:

- Catalyst systems : Compare Pd source (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance solubility of bulky substrates but may deactivate catalysts .

- Substrate purity : Trace moisture or oxygen can degrade boronic acids; rigorous drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical . Systematic parameter screening (DoE approaches) is advised .

Q. What analytical techniques are suitable for studying the stimuli-responsive behavior of boronic acid derivatives (e.g., H₂O₂ sensing)?

- Methodological Answer : Time-dependent ¹H NMR tracks boronic acid conversion to quinone methides (e.g., peak shifts from 5.10 ppm to 5.20 ppm upon H₂O₂ exposure) . Fluorescence spectroscopy monitors emission quenching (λₑₓ = 400 nm, λₑₘ = 500–600 nm) in probe systems . UV-vis spectroscopy quantifies reaction progress via absorbance changes (e.g., Δλ = 400 → 450 nm) .

Q. Data Interpretation & Contradiction Analysis

Q. Why do some studies report divergent yields for boronic acid derivatives with similar structures?

- Methodological Answer : Key variables include:

- Protecting groups : Transient protection of boronic acids (e.g., as pinacol esters) prevents protodeboronation, improving yields .

- Workup conditions : Acidic or aqueous workups may hydrolyze sensitive sulfinyl groups, necessitating pH control (pH 6–7) .

- Substrate ratios : Excess aryl halide (1.2–1.5 equiv.) compensates for slow kinetics in sterically hindered systems .

Q. How can researchers reconcile conflicting biological activity data for boronic acid-based tubulin inhibitors?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Test compounds across multiple lines (e.g., Jurkat vs. B-16) to assess selectivity .

- Assay conditions : Varying ATP concentrations or incubation times affect IC₅₀ readings; standardize protocols (e.g., 48-h incubation) .

- Metabolic stability : Sulfinyl group oxidation in vivo may alter pharmacokinetics; use LC-MS to monitor metabolite formation .

Propriétés

IUPAC Name |

[4-(2-methylpropylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANFRBOPJOVXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675223 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-98-5 | |

| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.